molecular formula C13H8O3 B11890620 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 79039-95-5

4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

Cat. No.: B11890620
CAS No.: 79039-95-5
M. Wt: 212.20 g/mol
InChI Key: LHBQCLZTFBOYKE-UHFFFAOYSA-N
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Description

4-Hydroxy-2H-benzo[g]chromen-2-one, also known as 4-hydroxycoumarin, is a naturally occurring organic compound belonging to the class of coumarins. It is characterized by a fused benzene and pyrone ring system with a hydroxyl group at the fourth position. This compound is known for its diverse biological activities and has been extensively studied for its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2H-benzo[g]chromen-2-one can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acidic catalysts. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to yield 4-hydroxycoumarin .

Another method involves the Knoevenagel condensation, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form 4-hydroxycoumarin .

Industrial Production Methods

Industrial production of 4-hydroxy-2H-benzo[g]chromen-2-one typically involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2H-benzo[g]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxycoumarin derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2H-benzo[g]chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2H-benzo[g]chromen-2-one involves its interaction with various molecular targets. In the case of its anticoagulant activity, it inhibits the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby preventing blood clot formation .

Comparison with Similar Compounds

4-Hydroxy-2H-benzo[g]chromen-2-one can be compared with other coumarin derivatives such as:

The uniqueness of 4-hydroxy-2H-benzo[g]chromen-2-one lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties.

Properties

CAS No.

79039-95-5

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

4-hydroxybenzo[g]chromen-2-one

InChI

InChI=1S/C13H8O3/c14-11-7-13(15)16-12-6-9-4-2-1-3-8(9)5-10(11)12/h1-7,14H

InChI Key

LHBQCLZTFBOYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=CC(=O)O3)O

Origin of Product

United States

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